molecular formula C29H36N2O16S B1167731 (3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid CAS No. 101411-69-2

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

Cat. No.: B1167731
CAS No.: 101411-69-2
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Description

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is a glycosylated antibiotic produced by the bacterium Streptomyces albus J1074. It is part of the paulomycin family, which also includes paulomycin A and B. These compounds are characterized by their unique paulic acid moiety, which contains an isothiocyanate residue. This compound is known for its antibacterial properties and has been the subject of various studies due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is biosynthesized naturally by Streptomyces albus J1074. The biosynthesis involves several key enzymes, including glycosyltransferases and acyltransferases, which facilitate the incorporation of deoxysugar moieties such as D-allose and L-paulomycose . The biosynthetic pathway also includes enzymes required for the production of paulic acid, such as aminotransferase and sulfotransferase .

Industrial Production Methods

Industrial production of paulomycin E typically involves the cultivation of Streptomyces albus J1074 under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, and temperature, can enhance the yield of paulomycin E. Genetic engineering techniques, such as the overexpression of biosynthetic genes, have also been employed to increase production levels .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid undergoes various chemical reactions, including glycosylation, acylation, and oxidation. The glycosylation reactions involve the addition of sugar moieties to the paulic acid core, while acylation reactions introduce acyl groups to the molecule .

Common Reagents and Conditions

Common reagents used in the chemical reactions of paulomycin E include glycosyl donors, acyl donors, and oxidizing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the antibiotic structure .

Major Products Formed

The major products formed from the chemical reactions of paulomycin E include various glycosylated and acylated derivatives. These derivatives often exhibit different biological activities and can be used to study structure-activity relationships .

Scientific Research Applications

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting peptidoglycan synthesis, paulomycin E weakens the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5R,6S)-5-acetyl-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid is unique among glycosylated antibiotics due to its specific paulic acid moiety. Similar compounds include:

This compound stands out due to its distinct structure and the specific enzymes involved in its biosynthesis, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

101411-69-2

Molecular Formula

C29H36N2O16S

Molecular Weight

0

Origin of Product

United States

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